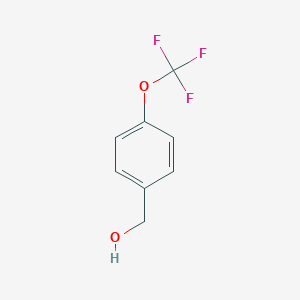

4-(Trifluoromethoxy)benzyl alcohol

Vue d'ensemble

Description

4-(Trifluoromethoxy)benzyl alcohol is an organic compound with the molecular formula CF3OC6H4CH2OH. It is characterized by the presence of a trifluoromethoxy group (-OCF3) attached to a benzyl alcohol moiety. This compound is known for its unique chemical properties and is used as an intermediate in various chemical syntheses .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethoxy)benzyl alcohol typically involves the trifluoromethoxylation of benzyl alcohol derivatives. One common method includes the reaction of this compound with sodium hydride in methyl t-butyl ether at 37°C, followed by the addition of trichloroacetonitrile at 0°C . Another method involves the use of trifluoromethyl ethers, which are prepared using reagents like XtalFluor-E and trichloroisocyanuric acid .

Industrial Production Methods: Industrial production of this compound often employs large-scale trifluoromethoxylation reactions.

Analyse Des Réactions Chimiques

Types of Reactions: 4-(Trifluoromethoxy)benzyl alcohol undergoes various chemical reactions, including:

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Titanium dioxide, molecular oxygen, visible light.

Reduction: Common reducing agents like lithium aluminum hydride.

Substitution: Sodium hydride, trichloroacetonitrile.

Major Products Formed:

Oxidation: Corresponding aldehydes.

Reduction: Various reduced derivatives.

Substitution: Substituted benzyl derivatives.

Applications De Recherche Scientifique

Pharmaceutical Development

4-(Trifluoromethoxy)benzyl alcohol plays a crucial role as an intermediate in synthesizing pharmaceuticals. Its unique trifluoromethoxy group enhances biological activity, making it particularly useful for developing drugs targeting neurological disorders.

Case Study:

A study demonstrated that substituting benzyl groups with trifluoromethyl groups in glucosyl imidate donors resulted in increased selectivity for 1,2-cis glycosidic linkages, which are essential in carbohydrate chemistry. This modification led to improved yields and selectivity in the synthesis of glycosides, showcasing the compound's utility in drug design and synthesis .

Organic Synthesis

In organic chemistry, this compound serves as a building block for creating more complex molecules. Its ability to participate in various chemical reactions allows researchers to develop new materials and compounds efficiently.

Data Table: Key Reactions Involving this compound

Fluorinated Compounds

The trifluoromethoxy group allows for the production of fluorinated compounds, which are critical in agrochemicals and specialty chemicals. These compounds often exhibit enhanced stability and efficacy compared to their non-fluorinated counterparts.

Example Application:

Fluorinated intermediates derived from this compound have been utilized in the synthesis of agrochemicals, demonstrating improved performance characteristics such as pest resistance and environmental stability .

Material Science

In material science, this compound is employed in formulating advanced materials like coatings and polymers. Its properties can significantly enhance the durability and resistance of materials against environmental factors.

Case Study:

Research has shown that incorporating this compound into polymer matrices improves thermal stability and mechanical properties, making it suitable for high-performance applications .

Mécanisme D'action

The mechanism of action of 4-(Trifluoromethoxy)benzyl alcohol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can act as a substrate for enzymes involved in O-demethylation reactions . The trifluoromethoxy group enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical processes .

Comparaison Avec Des Composés Similaires

- 4-(Trifluoromethyl)benzyl alcohol

- 4-(Trifluoromethoxy)benzyl bromide

- 4-(Trifluoromethyl)benzaldehyde

Comparison: 4-(Trifluoromethoxy)benzyl alcohol is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties compared to its analogs. For example, 4-(Trifluoromethyl)benzyl alcohol lacks the oxygen atom in the trifluoromethoxy group, resulting in different reactivity and stability profiles . Similarly, 4-(Trifluoromethoxy)benzyl bromide contains a bromine atom, making it more reactive in substitution reactions .

Activité Biologique

4-(Trifluoromethoxy)benzyl alcohol (TFMB) is an organic compound characterized by the presence of a trifluoromethoxy group attached to a benzyl alcohol moiety. This unique structure imparts distinctive chemical and biological properties, making it a subject of interest in various fields, including medicinal chemistry and biochemistry. The following sections provide an overview of its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₈H₇F₃O₂

- Molecular Weight : 192.14 g/mol

- CAS Number : 137184-00-6

- Chemical Structure :

Mechanisms of Biological Activity

The biological activity of TFMB is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The trifluoromethoxy group enhances the compound's lipophilicity and may influence its binding affinity to target proteins.

Potential Mechanisms Include:

- Enzyme Inhibition : TFMB may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular functions such as proliferation and apoptosis.

- Receptor Modulation : The compound may act as a modulator of receptor activity, influencing signaling pathways critical for cell survival and differentiation.

Antimicrobial Activity

Studies have indicated that TFMB exhibits antimicrobial properties. For instance, it has been tested against various bacterial strains, demonstrating significant inhibitory effects. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Cytotoxicity Studies

Cytotoxicity assays have shown that TFMB can induce apoptosis in cancer cell lines. The compound triggers oxidative stress within cells, leading to increased reactive oxygen species (ROS) levels, which are known to activate apoptotic pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical) | 25 | Induction of apoptosis through ROS |

| MCF-7 (breast) | 30 | Disruption of mitochondrial function |

| A549 (lung) | 20 | Cell cycle arrest and apoptosis |

Case Studies

-

Case Study on Antimicrobial Efficacy

- A study evaluated the antimicrobial efficacy of TFMB against Staphylococcus aureus and Escherichia coli. Results indicated that TFMB inhibited bacterial growth with MIC values of 15 µg/mL for S. aureus and 20 µg/mL for E. coli. The study concluded that TFMB could serve as a potential lead compound for developing new antibacterial agents.

-

Case Study on Cancer Cell Lines

- In vitro studies on various cancer cell lines demonstrated that TFMB significantly reduced cell viability in a dose-dependent manner. Flow cytometry analysis revealed that treatment with TFMB led to an increase in early and late apoptotic cells, suggesting its potential as an anticancer agent.

Comparison with Related Compounds

The biological activity of TFMB can be compared with similar compounds to highlight its unique properties:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 4-(Trifluoromethyl)benzyl alcohol | Lacks the trifluoromethoxy group | Limited antimicrobial activity |

| 3-Nitro-4-(trifluoromethoxy)benzyl alcohol | Contains a nitro group; higher reactivity | Enhanced cytotoxicity |

Propriétés

IUPAC Name |

[4-(trifluoromethoxy)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O2/c9-8(10,11)13-7-3-1-6(5-12)2-4-7/h1-4,12H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLSOZAOCYJDPKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10169637 | |

| Record name | 4-(Trifluoromethoxy)benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10169637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1736-74-9 | |

| Record name | 4-(Trifluoromethoxy)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1736-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Trifluoromethoxy)benzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001736749 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Trifluoromethoxy)benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10169637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1736-74-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research paper mentions that 4-(trifluoromethoxy)benzyl alcohol was not transformed into hydroxylated products by the O-demethylase activity from Sporomusa ovata. What does this suggest about the enzyme's substrate specificity?

A1: The fact that this compound remained unchanged suggests that the O-demethylase enzyme from Sporomusa ovata has a specific preference for the structure of its substrates. [] While the enzyme effectively cleaves methyl-oxygen bonds in a range of methoxy-containing compounds, the presence of the trifluoromethyl group and the benzyl alcohol moiety in this compound appears to hinder its recognition and processing by the enzyme. This highlights the importance of specific structural features for substrate binding and enzymatic activity in this anaerobic O-demethylation process.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.